6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrido-pyrimidine core, a trifluoromethyl group, and a thioureido moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-amino-4,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carboxylate with trifluoromethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group or the thioureido moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine involves its interaction with specific molecular targets. The thioureido moiety can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: Shares the tetrahydro structure but lacks the thioureido and trifluoromethyl groups.
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-ones: Similar core structure but different functional groups.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: Contains a triazole ring instead of the pyrido-pyrimidine core.
Uniqueness
The uniqueness of 6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thioureido moiety allows for specific interactions with biological targets.
Properties
Molecular Formula |
C12H14F3N5O2S |
---|---|
Molecular Weight |
349.33 g/mol |
IUPAC Name |
ethyl 2-(carbamothioylamino)-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H14F3N5O2S/c1-2-22-11(21)20-4-3-7-6(5-20)8(12(13,14)15)18-10(17-7)19-9(16)23/h2-5H2,1H3,(H3,16,17,18,19,23) |
InChI Key |
JOSSDRMCRVVJRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C(=NC(=N2)NC(=S)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.